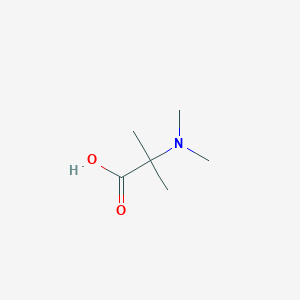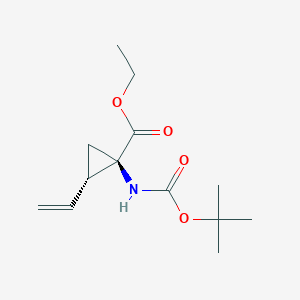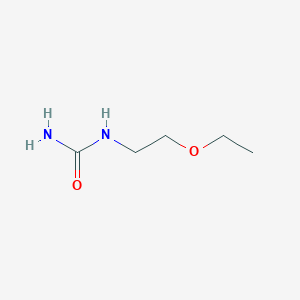
2-(Dimethylamino)-2-methylpropanoic acid
Overview
Description
2-(Dimethylamino)-2-methylpropanoic acid is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Conformational Properties in Protein Mimics
2-(Dimethylamino)-2-methylpropanoic acid is used in the study of α,α-disubstituted amino acids' conformational properties. This is vital for designing structural mimics in proteins. For instance, 2-amino-2-methylpropanoic acid is extensively utilized in constructing helical peptide modules. Ab initio SCF calculations on conformers of related compounds provide insights into empirical potentials used in force-field methodologies, revealing deficiencies in some current force-fields (Alemán & Casanovas, 1994).
Sensing and Removal of Metal Ions
This compound derivatives are involved in the synthesis of biocompatible macromolecular luminogens. These luminogens have been shown to be effective in the sensitive detection and removal of Fe(III) and Cu(II) ions. Their intrinsic fluorescence and selective coordination with these ions make them suitable for various multipurpose applications (Dutta et al., 2020).
Hydrogel Synthesis
The compound plays a role in the synthesis of hydrogels, such as poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels. These hydrogels exhibit pH- and temperature-sensitive swelling behaviors and are prepared by chain polymerization. They are investigated for their equilibrium swelling behavior in different conditions, which is important for applications in drug delivery systems and tissue engineering (Çavuş & Gürdağ, 2007).
Molecular and Crystal Structure Analysis
This compound derivatives are also used in the analysis of molecular and crystal structures. For example, the synthesis and structure of 2-(Dimethylamino)-1,3-dithiocyanatopropane, a key intermediate in synthesizing natural insecticides, provide valuable insights into molecular interactions and stability (Guan-ping et al., 2011).
Mechanism of Action
Target of Action
DMAEMA-based copolymers show pH-responsive behavior , suggesting that their targets could be pH-dependent biological processes or structures.
Mode of Action
It’s worth noting that similar compounds, such as dmaema, exhibit ph-responsive behavior . This suggests that the compound could interact with its targets in a pH-dependent manner, leading to changes in the biological system based on the pH of the environment.
Biochemical Pathways
For instance, DMAEMA-based copolymers can interact with biological systems in a pH-dependent manner , potentially affecting biochemical pathways that are sensitive to pH changes.
Pharmacokinetics
Similar compounds such as dmaema-based copolymers have been shown to exhibit ph-responsive behavior , which could potentially influence their pharmacokinetic properties and bioavailability.
Result of Action
Similar compounds such as dmaema-based copolymers have been shown to exhibit ph-responsive behavior , suggesting that they could induce changes in the biological system based on the pH of the environment.
Action Environment
The action of 2-(Dimethylamino)-2-methylpropanoic acid is likely influenced by environmental factors such as pH, as suggested by the pH-responsive behavior of similar compounds like DMAEMA-based copolymers . These compounds can interact with biological systems in a pH-dependent manner, suggesting that their action, efficacy, and stability could be influenced by the pH of the environment.
Biochemical Analysis
Biochemical Properties
2-(Dimethylamino)-2-methylpropanoic acid can participate in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Future studies could investigate any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Properties
IUPAC Name |
2-(dimethylamino)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,5(8)9)7(3)4/h1-4H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWMEKOIKAVWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214833 | |
| Record name | Trimethylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6458-06-6 | |
| Record name | Trimethylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,16-di(anthracen-9-yl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6592512.png)








![7,8-Difluorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B6592569.png)



![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6592610.png)
